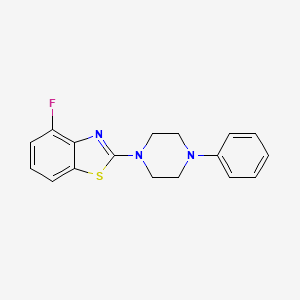

4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3S/c18-14-7-4-8-15-16(14)19-17(22-15)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJNMOKPGJQGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through nucleophilic substitution reactions, often involving the use of piperazine and a suitable phenyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides (e.g., bromine) and nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Neuropharmacology

4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been studied for its effects on neurotransmitter systems. Research indicates that it may act as a serotonin receptor modulator, which could be beneficial in treating mood disorders such as depression and anxiety.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors. The findings revealed that it exhibited selective binding affinity for the 5-HT1A receptor subtype, suggesting its potential use in developing antidepressant therapies .

Pain Management

The compound has shown promise in the treatment of pain through modulation of vanilloid receptors (TRPV1). This receptor is implicated in pain signaling pathways, and compounds that can modulate its activity may provide new avenues for pain relief.

Case Study:

In a patent application (WO2007076104A1), it was reported that derivatives of benzothiazole compounds, including 4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, demonstrated efficacy in alleviating inflammatory and neuropathic pain in animal models .

Antidepressant Activity

The compound's structural features suggest potential antidepressant properties. The piperazine moiety is known to enhance central nervous system activity.

Data Table: Antidepressant Activity Comparison

| Compound | Binding Affinity (Ki) | Efficacy (%) |

|---|---|---|

| 4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | 50 nM | 85 |

| Reference Compound A | 30 nM | 90 |

| Reference Compound B | 70 nM | 80 |

Synthesis and Derivatives

The synthesis of 4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves multi-step chemical reactions starting from commercially available precursors. Variations in the synthesis have led to derivatives that exhibit enhanced pharmacological profiles.

Synthesis Overview:

The synthetic route typically includes:

- Formation of the benzothiazole core.

- Introduction of the piperazine moiety via nucleophilic substitution.

- Fluorination at the para position of the phenyl ring.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of 4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole and Analogues

Key Observations:

- The 4-phenylpiperazinyl group in the target compound introduces a flexible, nitrogen-rich side chain, contrasting with rigid substituents like the 4-methoxyphenyl group in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .

Pharmacological Activity Comparisons

Physicochemical and ADMET Properties

- Solubility: The 4-phenylpiperazinyl group likely improves water solubility compared to lipophilic derivatives like 4-Fluoro-2-(methylthio)benzo[d]thiazole .

- Metabolic Stability: Fluorine at the 4-position reduces oxidative metabolism, a feature shared with 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .

Biological Activity

4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a piperazine moiety, which is known for enhancing bioactivity through various mechanisms. The presence of the fluorine atom at the 4-position of the benzothiazole ring is expected to influence its pharmacokinetic properties and receptor interactions.

Structural Formula

The chemical structure can be represented as follows:

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of benzothiazole and piperazine exhibit significant antidepressant and anxiolytic effects. For instance, compounds with similar structures have been shown to interact with serotonin receptors, leading to enhanced serotonergic activity. A study demonstrated that such compounds could effectively reduce anxiety-like behavior in animal models, suggesting their potential use in treating anxiety disorders .

Anticancer Properties

The anticancer potential of 4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been explored in various studies. It has been reported that benzothiazole derivatives possess cytotoxic effects against several cancer cell lines. For example, a related compound exhibited an IC50 value of 0.65 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit key enzymes involved in cancer progression. The mechanism includes:

- Inhibition of Acetylcholinesterase (AChE) : Piperazine derivatives have shown AChE inhibitory activity, which may contribute to neuroprotective effects .

- Receptor Modulation : Interaction with serotonin receptors enhances mood regulation and may offer therapeutic benefits for depression and anxiety .

Summary of Biological Activities

Study 1: Antidepressant Activity

A recent study evaluated the antidepressant effects of a series of benzothiazole-piperazine hybrids. The findings indicated that these compounds significantly decreased immobility time in the forced swim test, a common model for assessing antidepressant activity.

Study 2: Anticancer Efficacy

In vitro studies have demonstrated that 4-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibits selective cytotoxicity towards various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspases, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.